molecular formula C22H26N2O2S B11538029 2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(1-hydroxy-2-methylpropan-2-yl)acetamide

2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(1-hydroxy-2-methylpropan-2-yl)acetamide

Cat. No.: B11538029
M. Wt: 382.5 g/mol
InChI Key: BDOXVGCJEWEUSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(1-hydroxy-2-methylpropan-2-yl)acetamide is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(1-hydroxy-2-methylpropan-2-yl)acetamide involves multiple steps. The synthetic route typically starts with the preparation of the indole core, followed by the introduction of the benzyl and methylsulfanyl groups. The final step involves the acylation of the indole derivative with N-(1-hydroxy-2-methylpropan-2-yl)acetamide. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields .

Chemical Reactions Analysis

This compound undergoes various chemical reactions including:

Scientific Research Applications

2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(1-hydroxy-2-methylpropan-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(1-hydroxy-2-methylpropan-2-yl)acetamide involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The benzyl and methylsulfanyl groups contribute to the compound’s binding affinity and specificity. The acetamide moiety can interact with hydrogen-bonding sites, enhancing the compound’s overall biological activity .

Comparison with Similar Compounds

Similar compounds include other indole derivatives such as:

2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(1-hydroxy-2-methylpropan-2-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H26N2O2S

Molecular Weight

382.5 g/mol

IUPAC Name

2-(1-benzyl-3-methylsulfanylindol-2-yl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide

InChI

InChI=1S/C22H26N2O2S/c1-22(2,15-25)23-20(26)13-19-21(27-3)17-11-7-8-12-18(17)24(19)14-16-9-5-4-6-10-16/h4-12,25H,13-15H2,1-3H3,(H,23,26)

InChI Key

BDOXVGCJEWEUSP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)NC(=O)CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.